molecular formula C21H23N3O5 B10997903 N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

Cat. No.: B10997903
M. Wt: 397.4 g/mol
InChI Key: AGNRKONYIFMNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trimethoxyphenyl (TMP) group. This moiety plays a pivotal role in various biologically active molecules, both natural and synthetic. TMPIC’s structure combines an indole core with a carbonyl group and three methoxy substituents, making it an intriguing compound for research and therapeutic exploration .

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: TMPIC can be synthesized through a multistep process involving indole and trimethoxybenzaldehyde derivatives. The key step is the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate indole amine, followed by acylation to form the final compound.

    Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights into TMPIC’s preparation.

Chemical Reactions Analysis

TMPIC undergoes various reactions:

    Acylation: TMPIC formation involves acylation of the indole nitrogen with the carbonyl group from trimethoxybenzaldehyde.

    Oxidation/Reduction: TMPIC may participate in redox reactions due to its electron-rich TMP group.

    Substitution: The indole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions::

    Reagents: Trimethoxybenzaldehyde, indole amines, acylating agents.

    Conditions: Mild acidic or basic conditions, reflux, and appropriate solvents.

Major Products:: The primary product is TMPIC itself, but variations may arise from different indole amines or reaction conditions.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is its anticancer properties. Studies have shown that compounds with similar structures exhibit potent antiproliferative effects against various cancer cell lines.

Case Study: Tubulin Polymerization Inhibition

Research has identified that derivatives of indole compounds can inhibit tubulin polymerization, a critical process in cancer cell division. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating their potential as effective chemotherapeutic agents .

Compound Cancer Cell Line IC50 (µM)
Compound AMCF-7 (Breast)0.6
Compound BHCT-116 (Colon)1.5
Compound CDU-145 (Prostate)2.9

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation in various models.

Case Study: Neuroinflammation

In vivo studies have demonstrated that certain derivatives can significantly reduce microglial activation and astrocyte proliferation in models of neuroinflammation. These effects suggest a potential application in treating neurodegenerative diseases such as Alzheimer's disease .

Neuroprotective Effects

The neuroprotective properties of this compound are attributed to its ability to modulate pathways involved in oxidative stress and inflammation.

Case Study: Oxidative Stress Models

Research indicates that compounds related to this compound can protect neuronal cells from oxidative damage induced by glutamate. This property is crucial for developing treatments for conditions characterized by oxidative stress .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

  • Binding Affinity : Molecular docking studies reveal that the compound may bind to key proteins involved in cell signaling and apoptosis.
  • Hydrogen Bonding : The indole-NH group forms hydrogen bonds with target proteins, enhancing binding efficacy and selectivity .

Mechanism of Action

TMPIC’s effects involve interactions with molecular targets and pathways. Further research is needed to elucidate specific mechanisms.

Comparison with Similar Compounds

TMPIC’s uniqueness lies in its TMP group. Similar compounds include glimepiride (a sulfonylurea antidiabetic agent) and related cinnamamides . TMPIC’s diverse bioactivity sets it apart.

Biological Activity

N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide, a complex indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects.

  • Molecular Formula : C22H25N3O5
  • Molecular Weight : 411.5 g/mol
  • CAS Number : 1144486-30-5

The compound's structure includes an indole core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Activity

Indole derivatives, including this compound, have shown significant anticancer properties. Research indicates that compounds with indole structures can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell mitosis. For instance, a related compound with an IC50 of 0.45 µM against HeLa cells was found to block the G2/M phase of the cell cycle and induce apoptosis via the intrinsic pathway .
  • Apoptosis Induction : Indole derivatives are known to activate apoptotic pathways. The activation of caspase-9 and the subsequent decrease in Bcl-2 expression have been documented in studies involving similar compounds . This suggests that this compound may also exhibit these properties.
  • Case Studies : In vivo studies using zebrafish models have shown enhanced biological activity of indole derivatives, indicating their potential as effective anticancer agents .

Antimicrobial Properties

Indole-containing compounds have been reported to possess antimicrobial activities against various pathogens. The presence of methoxy groups in the phenyl ring enhances these activities by increasing lipophilicity and facilitating membrane penetration .

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Cell Cycle Regulation : By interfering with tubulin dynamics, this compound may disrupt mitotic processes in cancer cells.
  • Modulating Apoptotic Pathways : The compound's ability to activate apoptotic pathways suggests a mechanism where it triggers programmed cell death in malignant cells.
  • Antioxidant Activity : Some indoles exhibit antioxidant properties that can protect normal cells from oxidative stress while targeting cancer cells .

Comparative Analysis

A comparative analysis of related compounds reveals varying degrees of biological activity based on structural modifications. For instance:

CompoundIC50 (µM)Mechanism
Compound A (related indole)0.45Tubulin polymerization inhibition
Compound B (another derivative)0.75Apoptosis induction via caspase activation

This table illustrates how slight changes in chemical structure can significantly influence biological efficacy.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C21H23N3O5/c1-27-17-11-14(12-18(28-2)19(17)29-3)20(25)22-8-9-23-21(26)16-10-13-6-4-5-7-15(13)24-16/h4-7,10-12,24H,8-9H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

AGNRKONYIFMNEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.